5-Hydroxy-5-trichloromethyl-2-furanone

Description

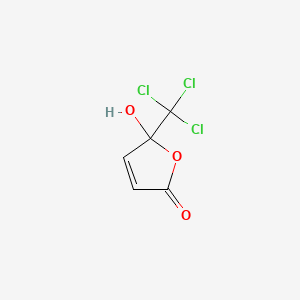

Structure

2D Structure

3D Structure

Properties

CAS No. |

2902-72-9 |

|---|---|

Molecular Formula |

C5H3Cl3O3 |

Molecular Weight |

217.43 g/mol |

IUPAC Name |

5-hydroxy-5-(trichloromethyl)furan-2-one |

InChI |

InChI=1S/C5H3Cl3O3/c6-5(7,8)4(10)2-1-3(9)11-4/h1-2,10H |

InChI Key |

VLURPSDJKURISB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(OC1=O)(C(Cl)(Cl)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies and Formation Mechanisms of 5 Hydroxy 5 Trichloromethyl 2 Furanone

Environmental Formation Pathways in Water Treatment Processes

During the disinfection of drinking water with chlorine, a variety of disinfection byproducts (DBPs) can be formed. nih.gov Among these are halogenated furanones, which arise from the complex chemical interactions between the disinfectant and naturally present organic compounds.

The primary pathway for the environmental formation of halogenated furanones, including 5-Hydroxy-5-trichloromethyl-2-furanone, is the chlorination of Natural Organic Matter (NOM) present in water sources. nih.govnih.gov NOM is a complex matrix of organic materials, and its humic substance fraction, which includes humic and fulvic acids, is a principal precursor to DBP formation. researchgate.net These substances are geopolymers formed from the microbial degradation of materials like lignin (B12514952) and carbohydrates. researchgate.net

Research has shown that specific structures within the complex NOM polymer, such as phenolic and other aromatic moieties, are key reactive sites for chlorine. frontiersin.org The chlorination of these precursors leads to a wide array of byproducts. For instance, studies on the potent mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), a compound structurally related to the subject of this article, have identified humic substances as the main contributors to its formation in chlorinated natural waters. nih.gov It is suggested that the formation mechanism involves the reaction of chlorine with phenolic precursor structures within the humic material.

The efficiency of DBP formation, including that of halogenated furanones, is significantly influenced by various water chemistry parameters. The key factors include the chlorine dosage, pH, and temperature of the water.

| Parameter | Effect on DBP Formation | Research Findings |

| Chlorine Dose | Generally, higher chlorine doses lead to increased DBP formation. | The formation of many DBPs, such as trihalomethanes and haloacetonitriles, increases significantly with chlorine addition up to a certain point, after which the increase may become more gradual. researchgate.net Disinfection with free chlorine tends to produce more furanone analogues than when using monochloramine. nih.gov |

| pH | The effect is complex and DBP-specific; it influences both formation and degradation rates. | Most DBPs exhibit higher formation rates at neutral pH. researchgate.net However, for some compounds like chloroform (B151607), yields are low in acidic conditions but high in neutral and alkaline environments. researchgate.net The effectiveness of chlorine as a disinfectant is also pH-dependent, with greater efficacy at lower pH, which in turn alters byproduct formation reactions. wisconsin.gov Base-catalyzed reactions play a major role in the degradation of many halogenated organics. nih.gov |

| Temperature | Higher temperatures generally accelerate reaction kinetics, leading to increased DBP formation. | The formation of trihalomethanes can increase exponentially with a rise in water temperature, while other DBPs may show a linear increase. researchgate.net The rate of chlorine decay in water, a critical factor in DBP chemistry, is also positively correlated with temperature. researchgate.netnih.govelrha.orgwrc.org.za |

| Precursor Content | The type and concentration of NOM and other precursors like bromide are critical. | Source waters with high bromide concentrations lead to a greater abundance of brominated DBP analogues upon chlorination. nih.gov |

This table is interactive. Click on the headers to explore the data.

The precise chemical mechanisms for the formation of this compound from NOM are exceptionally complex and not fully elucidated, primarily due to the intricate and variable structure of humic substances. researchgate.net However, a general framework has been proposed.

The process is believed to be initiated by the oxidative degradation of the large NOM polymers by chlorine. This breaks down the complex structures, including aromatic rings found in lignin-derived phenols, into smaller, more reactive intermediates. frontiersin.orgnih.gov These intermediates can include chlorinated aliphatic and dicarboxylic acids. nih.gov A key proposed step is the oxidative cleavage of aromatic rings to form compounds like dichloromuconic acid, which can then undergo intramolecular substitution (cyclization) to form a lactone ring—the core of the furanone structure. frontiersin.org Further reaction with chlorine can then add halogen atoms to the ring and associated side chains, ultimately leading to the formation of highly substituted products like this compound. Another potential pathway involves the hydrolysis of chlorinated cyclopentene-1,3-diones, which can also yield hydroxyfuranone structures.

Laboratory-Scale Synthesis of this compound

The targeted synthesis of this compound in a laboratory setting allows for greater control and higher yields compared to its incidental environmental formation. Synthetic strategies focus on the construction of the halogenated furanone scaffold and the specific introduction of the trichloromethyl group.

A direct and effective method for introducing the CCl₃ group involves the thermal decomposition of sodium trichloroacetate (B1195264). This process generates a trichloromethyl anion or its equivalent, which can then react with a suitable electrophile. One documented synthesis incorporates the trichloromethyl group directly onto maleic anhydride (B1165640) via this method.

Other general strategies for creating the key trichloromethyl carbinol structure (a carbon atom bonded to both a hydroxyl group and a trichloromethyl group) are also relevant. These include:

The base-promoted addition of chloroform to carbonyl compounds.

The reaction of aldehydes with trichloroacetic acid.

The coupling of organozinc intermediates with trichloroacetyl chloride.

A variety of synthetic routes have been developed to produce the core 2(5H)-furanone ring and its halogenated derivatives. Syntheses of chlorinated 5-hydroxy-furanones with a trichloromethyl group at the C-5 position have been specifically described.

One approach begins with the chlorination of levulinic acid, followed by an elimination reaction to form the furanone ring. Another documented pathway involves the hydrolysis of chlorinated 4-cyclopentene-1,3-diones to yield the desired 5-hydroxyfuranone products.

More broadly, the synthesis of halogenated furanones often utilizes readily available starting materials. 3,4-Dichloro-5-hydroxy-2(5H)-furanone, also known as mucochloric acid, is a highly reactive and versatile precursor for many furanone derivatives. nih.gov It can be synthesized through the oxidation of furfural (B47365). nih.gov Other common starting points for building the furanone scaffold include maleic anhydride and succinic anhydride. nih.gov These can be converted into halogenated furanones through various olefination and cyclization reactions. nih.govorganic-chemistry.org

Advancements in Furanone Synthesis as a Broader Chemical Class

The synthesis of furanones, as a general class of compounds, has seen significant advancements, with researchers developing more efficient, selective, and environmentally friendly methodologies. These modern approaches often utilize catalysis and novel reaction pathways to construct the furanone core.

Recent developments in furanone synthesis include:

Catalytic Methods: The use of transition metal catalysts has revolutionized furanone synthesis. For instance, gold-catalyzed cyclization of γ-hydroxyalkynones provides a mild and efficient route to substituted 3(2H)-furanones. organic-chemistry.org Similarly, rhodium and palladium co-catalyzed cascade reactions of α-diazo-δ-keto-esters yield highly substituted 3(2H)-furanones. organic-chemistry.org

Green Chemistry Approaches: There is a growing emphasis on developing sustainable synthetic routes. This includes the use of water as a solvent and avoiding hazardous reagents. An example is the simple and efficient synthesis of 3(2H)-furanones through the cycloisomerization of allenic hydroxyketones in water, without the need for a metal catalyst. organic-chemistry.org Another green approach is the oxidation of furan (B31954) to 5-hydroxy-2(5H)-furanone using a titanium silicate (B1173343) molecular sieve (TS-1) catalyst and hydrogen peroxide, which is an environmentally benign oxidizing agent. rsc.orgrsc.org

Domino and Cascade Reactions: These reactions, where multiple bond-forming events occur in a single synthetic operation, offer high atom and step economy. An unexpected domino reaction of α,β-acetylenic γ-hydroxy nitriles with arenecarboxylic acids has been reported to afford 4-cyano-3(2H)-furanones in good yields. organic-chemistry.org

Catalyst-Free Syntheses: In some cases, the inherent reactivity of the starting materials can be harnessed to achieve furanone synthesis without the need for a catalyst. A metal-free cross-coupling of α-aryldiazo ketones and α-diazo esters has been developed to produce 3(2H)-furanone derivatives. chemistryviews.org

These advancements not only provide access to a diverse range of furanone structures but also align with the principles of modern, sustainable chemical synthesis.

Below is a data table summarizing some of the advanced synthetic methodologies for furanones:

| Methodology | Starting Materials | Key Reagents/Catalysts | Product Type | Key Features | Reference |

| Gold-Catalyzed Cyclization | γ-Hydroxyalkynones | (p-CF₃C₆H₄)₃PAuCl, AgOTf | Substituted 3(2H)-Furanones | Mild conditions, good yields | organic-chemistry.org |

| Rh/Pd Co-catalyzed Cascade | α-Diazo-δ-keto-esters | Rh(II) and Pd(0) catalysts | Highly Substituted 3(2H)-Furanones | High chemo-, regio-, and stereoselectivity | organic-chemistry.org |

| Aqueous Cycloisomerization | Allenic hydroxyketones | Water (solvent) | 3(2H)-Furanones | Metal-catalyst-free, green | organic-chemistry.org |

| Heterogeneous Catalytic Oxidation | Furan | Titanium silicate (TS-1), H₂O₂ | 5-Hydroxy-2(5H)-furanone | Environmentally friendly, minimal waste | rsc.orgrsc.org |

| Domino Reaction | α,β-Acetylenic γ-hydroxy nitriles, Arenecarboxylic acids | None | 4-Cyano-3(2H)-furanones | High atom and step economy | organic-chemistry.org |

| Catalyst-Free Cross-Coupling | α-Aryldiazo ketones, α-Diazo esters | None | 3(2H)-Furanone derivatives | Metal-free | chemistryviews.org |

Chemical Reactivity and Transformation Dynamics of 5 Hydroxy 5 Trichloromethyl 2 Furanone

Intrinsic Reactivity of the Furanone Ring System

The 2(5H)-furanone ring is a structural motif found in various natural products and pharmacologically important compounds. mdpi.com The reactivity of 5-Hydroxy-5-trichloromethyl-2-furanone is significantly influenced by the substituents on the furanone ring. The presence of a carbonyl group, a double bond, and a hydroxyl group, along with the strongly electron-withdrawing trichloromethyl group, makes it a highly reactive molecule susceptible to various chemical transformations. mdpi.comnih.gov

Ring-Chain Tautomerism and Acyclic Equilibria

5-Hydroxy-2(5H)-furanone and its derivatives can exist in equilibrium between a cyclic lactone form and an open-chain aldehyde or ketone form. wikipedia.org This ring-chain tautomerism is a key feature of their chemistry. In the case of halogenated 5-hydroxy-2(5H)-furanones, this equilibrium is well-documented. mdpi.comnih.gov Specifically, these compounds can exist as the cyclic 5-hydroxy-2(5H)-furanone form or as the acyclic (Z)-2,3-dihalo-4-oxo-butenoic acid form in solution. mdpi.comnih.gov

The position of this equilibrium is influenced by the surrounding chemical environment. For instance, in the presence of a base, the equilibrium shifts towards the acyclic form. mdpi.comnih.gov This open-chain tautomer is often the reactive species in reactions with certain nucleophiles, such as the amino groups of nucleobases and amino acids. mdpi.comnih.gov Under acidic conditions, the acyclic form of the furanone ring can react with the primary amino group of an amino acid. mdpi.com

The pKa values for the equilibrium between the cyclic and acyclic forms of 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid, MCA) and its bromo analog (mucobromic acid, MBA) are 3.95 and 4.27, respectively. mdpi.comnih.gov

Sites of Electrophilic and Nucleophilic Attack

The structure of this compound presents multiple sites for both electrophilic and nucleophilic attack. The electron-withdrawing nature of the carbonyl group and the trichloromethyl group makes the carbon atoms of the furanone ring electrophilic.

Nucleophilic Attack:

C4 and C5 Positions: Halogenated analogs of 5-hydroxy-2(5H)-furanones are susceptible to nucleophilic attack at the C4 and C5 positions. mdpi.comnih.gov For example, reactions with mercaptans can lead to substitution at either of these carbons depending on the reaction conditions. mdpi.comnih.gov

Carbonyl Group: The carbonyl carbon (C2) is an electrophilic site and can be attacked by nucleophiles. mdpi.comnih.gov

Open-Chain Form: The open-chain form presents additional sites for nucleophilic attack. mdpi.comnih.gov

Electrophilic Attack:

Hydroxyl Group: The hydroxyl group at the C5 position can act as a nucleophile, participating in reactions like ether and ester formation. nih.gov It can also be replaced by halogens in the presence of reagents like thionyl chloride. nih.gov

C5 Carbon in Arylation Reactions: In the presence of Lewis or Brønsted acids, 3,4-dihalo-5-hydroxy-2(5H)-furanones can react with arenes and heteroarenes, forming a new bond at the C5 carbon. mdpi.comnih.gov This reaction is formally considered an electrophilic aromatic substitution on the arene. mdpi.comnih.gov

C5 Alkylation: Alkylation at the C5 position can be achieved through reactions like the Mukaiyama aldol (B89426) reaction with silylated enol ethers or a Barbier-type reaction with allyl bromides. mdpi.com

Interactions with Endogenous and Exogenous Nucleophiles

The high reactivity of furanone derivatives makes them prone to interactions with various biological and chemical nucleophiles.

Reaction Kinetics and Mechanisms with Sulfhydryl Compounds

Sulfhydryl compounds, such as cysteine and glutathione, are known to react with and inactivate mutagenic furanones like 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX). nih.gov The mutagenic activity of MX is effectively inhibited by direct chemical interaction with these sulfhydryl compounds. nih.gov The thiol moiety of these compounds is essential for this inactivating reaction, and the presence of an amino group appears to enhance it. nih.gov

A model study using N-acetylcysteine and mucochloric acid (MCA) indicated that the reaction involves the open-ring form of the furanone. mdpi.comnih.gov The initial step is a nucleophilic attack of the cysteine on the C4 carbon of the furanone ring. mdpi.comnih.gov

Molecular Basis of Chemical Inactivation

The chemical inactivation of mutagenic furanones by sulfhydryl compounds is a result of direct chemical modification of the furanone molecule. nih.gov This interaction leads to a loss of the compound's mutagenic properties. nih.gov The reaction with sulfhydryl groups is a key detoxification pathway.

Hydrolytic Stability and Degradation Pathways

The stability of 5-hydroxy-2(5H)-furanone derivatives is influenced by factors such as pH. For instance, the related compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone shows the greatest stability in aqueous solutions at a pH between 4 and 5. nih.gov Its degradation is catalyzed under stronger acidic (pH 2) and especially basic (pH > 7) conditions. nih.gov

Under strongly basic conditions (pH > 9), 5-hydroxy-2(5H)-furanone can isomerize to succinic anhydride (B1165640), which then hydrates to succinic acid. wikipedia.org

Isomerization and Rearrangement Processes

The chemical behavior of this compound is significantly influenced by isomerization and rearrangement reactions, which are characteristic of the 5-hydroxy-2(5H)-furanone scaffold. The primary process governing its reactivity is ring-chain tautomerism, a dynamic equilibrium between the cyclic hemiacetal form and an open-chain keto-acid form. The strong electron-withdrawing nature of the trichloromethyl group at the C5 position plays a crucial role in the stability of the lactone ring and the position of this equilibrium.

Ring-Chain Tautomerism

In solution, this compound is proposed to exist in equilibrium with its acyclic isomer, 4,4,4-trichloro-3-hydroxy-2-oxobutanoic acid. This equilibrium is analogous to that observed in other 5-hydroxy-2(5H)-furanones, such as mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone). nih.govacs.org The equilibrium can be influenced by solvent polarity and pH.

The presence of a strong electron-withdrawing trichloromethyl group is expected to impact the electrophilicity of the carbonyl carbon in the open-chain form, thereby influencing the equilibrium position. While specific studies on this compound are limited, research on analogous compounds provides a framework for understanding its behavior. For instance, in dihalo-5-hydroxy-2(5H)-furanones, the cyclic form is generally favored in neutral or acidic conditions, while basic conditions shift the equilibrium towards the open-chain carboxylate form. nih.gov This open-chain tautomer is often the reactive species in various chemical transformations.

Table 1: Tautomeric Forms of this compound

| Tautomeric Form | Structure | IUPAC Name |

|---|---|---|

| Cyclic (Lactone) |  |

5-Hydroxy-5-(trichloromethyl)furan-2(5H)-one |

| Acyclic (Keto-acid) |  |

4,4,4-Trichloro-3-hydroxy-2-oxobutanoic acid |

Note: The structures are illustrative representations.

Rearrangement Reactions

The furanone ring of this compound can undergo rearrangement reactions, often initiated by the ring-opening to its tautomeric form. These transformations can be triggered by various conditions, including heat, acid, or base catalysis.

Under certain conditions, other 5-hydroxy-2(5H)-furanones have been observed to isomerize to succinic anhydride derivatives, though this is less common for highly substituted analogues. wikipedia.org More prevalent are reactions involving the open-chain form, which can participate in further transformations. For example, the open-chain keto-acid can undergo decarboxylation or other rearrangements depending on the reaction conditions and the presence of other reagents.

In the presence of nucleophiles, the open-chain form of halogenated furanones is known to be highly reactive. nih.gov While detailed studies on this compound are not extensively available, it is anticipated that nucleophilic attack would occur on the carbonyl group of the open-chain tautomer, potentially leading to a variety of rearranged products.

Table 2: Potential Rearrangement Products under Different Conditions (Based on Analogous Compounds)

| Condition | Proposed Rearrangement Pathway | Potential Product Type |

|---|---|---|

| Acid Catalysis | Protonation of the hydroxyl group followed by elimination of water and rearrangement. | Favorskii-type rearrangement products or other unsaturated carboxylic acids. |

| Base Catalysis | Deprotonation and ring-opening to the enolate of the keto-acid, followed by intramolecular reactions. | Rearranged carboxylates or products of subsequent reactions with nucleophiles. |

| Thermal | Decarbonylation or decarboxylation of the open-chain form at elevated temperatures. | Halogenated ketones or smaller organic fragments. |

It is important to note that the specific pathways and products for this compound would be highly dependent on the experimental conditions, and further research is needed to fully elucidate its rearrangement dynamics. The data presented here are based on the well-established chemistry of similar furanone derivatives.

Structure Activity Relationship Sar and Mechanistic Elucidation Studies

Principles of Structure-Reactivity Correlations in Halogenated Furanones

The reactivity of halogenated furanones is intrinsically linked to their molecular architecture. The 2(5H)-furanone core, a five-membered lactone ring, possesses inherent chemical features that are significantly modulated by the type and position of its substituents. researchgate.netmdpi.com Key structural elements that govern the reactivity of compounds like 5-hydroxy-5-trichloromethyl-2-furanone include the electrophilic nature of the furanone ring, the presence of halogens, and the influence of other functional groups.

The high reactivity of many halogenated furanones is attributed to the presence of a carbonyl group at the C2 position conjugated with a carbon-carbon double bond, and often, labile halogen atoms on the ring. mdpi.comnih.gov These features make them susceptible to nucleophilic attack. In the case of this compound, the structure is characterized by:

The Trichloromethyl Group (-CCl₃) at C5: This bulky, highly electronegative group exerts a strong electron-withdrawing inductive effect. This effect can influence the electron density distribution across the furanone ring, potentially enhancing the electrophilicity of nearby carbon atoms and influencing the molecule's interaction with biological nucleophiles.

The Hydroxyl Group (-OH) at C5: The hydroxyl group at the C5 position, attached to the same carbon as the trichloromethyl group, introduces the possibility of hydrogen bonding and can influence the molecule's solubility and conformational stability. In some furanones, the C5-hydroxy group exists in equilibrium with an open-chain aldehyde or acid form, which dramatically alters its reactivity profile. nih.govwikipedia.org

Studies on various halogenated furanones have consistently shown that the presence and nature of the halogen are critical for their biological activity. ucc.ienih.gov For instance, research on furanones as quorum sensing inhibitors has demonstrated that halogenation is often essential for efficacy. ucc.ienih.gov While many studies focus on brominated furanones, the principles extend to chlorinated analogues. The substitution pattern on the furanone ring, including the length of any alkyl chains and the specific positions of halogens, can fine-tune the biological activity, improving potency and selectivity. ucc.ienih.gov

Table 1: Key Structural Features and Their Influence on Reactivity in Halogenated Furanones

| Structural Feature | Influence on Reactivity |

|---|---|

| Halogen Substituents (e.g., -CCl₃) | Increase electrophilicity, act as leaving groups, and are often critical for biological activity. ucc.ienih.gov |

| Hydroxyl Group at C5 | Can participate in hydrogen bonding and may allow for ring-chain tautomerism. nih.govwikipedia.org |

| α,β-Unsaturated Lactone Core | Acts as a Michael acceptor, making the molecule susceptible to nucleophilic addition. ucc.ie |

| Other Ring Substituents | Can modulate electronic properties and steric hindrance, affecting interaction with biological targets. nih.gov |

Mechanistic Probes for Investigating Compound Interactions

To understand how halogenated furanones like this compound exert their effects at a molecular level, researchers employ various mechanistic probes. These tools help to identify biological targets and elucidate the mechanism of action.

One primary approach involves the use of structural analogs . By synthesizing and testing a series of related furanone compounds with systematic variations in their structure, researchers can probe the importance of specific functional groups. For example, comparing the activity of a halogenated furanone to its non-halogenated counterpart can definitively establish the role of the halogen in the interaction. ucc.ie Similarly, altering the substituents at different positions on the furanone ring can map the binding pocket of a target protein. nih.gov

Molecular modeling and docking simulations have become powerful computational probes. nih.gov These methods predict how a furanone might bind to the active site of a target protein, such as a bacterial quorum-sensing receptor. researchgate.net For instance, simulations can reveal key interactions, like hydrogen bonds or hydrophobic interactions, between the furanone and specific amino acid residues within the receptor's binding site. nih.gov This provides a molecular basis for the observed biological activity and can guide the design of more potent inhibitors. nih.govresearchgate.net

In the context of quorum sensing, it has been proposed that halogenated furanones act as antagonists to N-acyl-L-homoserine lactone (AHL) signaling. ku.dk Mechanistic studies have investigated their interaction with LuxR-type proteins, which are the AHL-dependent transcriptional activators. ku.dk Probes in these studies have included assays to measure the stability of the LuxR protein in the presence of furanones. It was found that certain furanones accelerate the turnover of the LuxR protein, effectively reducing its cellular concentration and thereby inhibiting AHL-dependent gene expression. ku.dk

Quantitative Structure-Activity Relationship (QSAR) Approaches in Furanone Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. In furanone research, QSAR models are developed to predict the activity of new, unsynthesized furanone derivatives, thereby streamlining the drug discovery process.

The fundamental principle of QSAR is to establish a mathematical relationship between a set of calculated molecular properties (descriptors) of the furanone molecules and their experimentally measured biological activity. These descriptors can be categorized as:

Electronic Descriptors: Such as partial atomic charges, dipole moment, and energies of molecular orbitals (HOMO/LUMO), which describe the electronic aspects of the molecule.

Steric Descriptors: Like molecular volume, surface area, and specific conformational indices, which relate to the size and shape of the molecule.

Hydrophobic Descriptors: Commonly represented by the partition coefficient (logP), which measures the molecule's hydrophobicity.

Topological Descriptors: Numerical indices that describe the atomic connectivity and branching of the molecule.

Once a statistically significant QSAR model is developed and validated, it can be used to screen virtual libraries of furanone compounds. This allows researchers to prioritize the synthesis of candidates with the highest predicted activity, saving time and resources. While specific QSAR studies on this compound are not prominent, the approach has been applied to the broader class of halogenated furanones, particularly in the search for novel quorum sensing inhibitors. nih.gov These studies provide a framework for understanding how variations in halogenation, alkyl chain length, and other substitutions quantitatively affect the inhibitory potential of the furanone scaffold. ucc.ie

Elucidation of Reaction Mechanisms through Kinetic and Spectroscopic Analyses

Kinetic and spectroscopic analyses are indispensable experimental tools for elucidating the reaction mechanisms of halogenated furanones. These methods provide detailed insights into reaction pathways, intermediates, and the factors controlling reaction rates.

Kinetic studies involve measuring the rate of a chemical reaction as a function of reactant concentrations, temperature, and other conditions. For halogenated furanones, this can reveal the order of the reaction and provide evidence for the involvement of specific intermediates. For example, by monitoring the disappearance of the furanone or the appearance of a product over time, a rate law can be determined, which is a mathematical expression of the reaction mechanism.

Spectroscopic analyses are used to identify and characterize the structures of reactants, intermediates, and products. Key techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the connectivity of atoms in the furanone molecule and its reaction products, confirming structural changes during a reaction. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups, such as the carbonyl (C=O) of the lactone ring and the hydroxyl (-OH) group. Changes in the IR spectrum can indicate that these groups have participated in a reaction. researchgate.net

Mass Spectrometry (MS): This technique provides the molecular weight of compounds and can be used to identify products and intermediates in a reaction mixture. researchgate.net

UV-Visible Spectroscopy: The conjugated system of the furanone ring absorbs UV light, and this property can be used to monitor the progress of a reaction kinetically.

Together, these methods can be used to follow the course of reactions such as nucleophilic substitution, where a halogen atom is replaced, or Michael additions to the double bond. mdpi.comnih.gov For instance, the reaction of a 3,4-dihalo-5-hydroxy-2(5H)-furanone with a nucleophile can be followed spectroscopically to confirm the position of substitution and kinetically to understand the factors that influence the reaction's speed and outcome. nih.gov

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3,4-Dihalo-5-hydroxy-2(5H)-furanone |

| N-acyl-L-homoserine lactone |

| cis-β-Formylacrylic acid |

| Succinic anhydride (B1165640) |

| Succinic acid |

| Mucochloric acid |

| Mucobromic acid |

Derivatives and Analogs of 5 Hydroxy 5 Trichloromethyl 2 Furanone

Synthesis of Halogenated Furanone Congeners and Derivatives

The synthesis of halogenated furanone congeners is a significant area of research, driven by the unique properties imparted by halogen atoms. The parent compound, 5-hydroxy-5-trichloromethyl-2-furanone, is itself a product of specific synthetic strategies. One method involves the incorporation of the trichloromethyl group into maleic anhydride (B1165640) through the thermal decomposition of sodium trichloroacetate (B1195264). capes.gov.br Other chlorinated 5-hydroxy-furanones have been synthesized through different routes; for instance, 5-chloromethyl hydroxyfuranones can be obtained by chlorinating levulinic acid, and hydrolysis of chlorinated 4-cyclopentene-1,3-diones yields 5-dichloromethyl hydroxyfuranones. capes.gov.br

Further derivatization often focuses on the 3,4-dihalo-5-hydroxy-2(5H)-furanone core, such as mucochloric acid (MCA) and mucobromic acid (MBA), which are highly reactive molecules. nih.govmdpi.com The hydroxyl group at the C5 position can be readily halogenated. For example, chlorination of 3,4-dichloro-5-hydroxy-2(5H)-furanone (MCA) with thionyl chloride and a zinc chloride catalyst yields 3,4,5-trichloro-2(5H)-furanone. nih.gov Similarly, bromination can be achieved using gaseous HBr in glacial acetic acid or 2,2,2-tribromo-benzo-1,3,2-dioxaphosphole. nih.gov

Researchers have also synthesized a variety of furanone analogs bearing different halogen patterns and additional functional groups. nih.govresearchgate.net Starting with 5-hydroxyl-3,4-halogenated-5H-furan-2-ones, analogs with alkyl chains, vinyl bromide, or aromatic rings have been designed and synthesized. nih.govresearchgate.net The synthesis of brominated 2(5H)-furanone derivatives is of particular interest, with numerous protocols developed for creating compounds with one or more bromine atoms on the heterocyclic ring or on its substituents. unipi.it For example, 3-bromo-5-methoxy-2(5H)-furanone was synthesized from furfural (B47365) in a four-step process involving photo-oxidation, acetalization, bromine addition, and dehydrobromination. unipi.it

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

| Maleic anhydride | Sodium trichloroacetate (thermal decomposition) | This compound | Not specified | capes.gov.br |

| Levulinic acid | Chlorination, then triethylamine | 5-Chloromethyl hydroxyfuranones | Not specified | capes.gov.br |

| Furfural | MnO₂/HCl | 3,4-Dichloro-5-hydroxy-2(5H)-furanone (MCA) | 59-67% | nih.govmdpi.com |

| 3,4-Dichloro-5-hydroxy-2(5H)-furanone (MCA) | SOCl₂, ZnCl₂ | 3,4,5-Trichloro-2(5H)-furanone | 46-52% | nih.gov |

| Furfural | Rose Bengal, photo-oxidation; Methanol; Bromine; Pyridine | 3-Bromo-5-methoxy-2(5H)-furanone | 65% (final step) | unipi.it |

Design and Functionalization of Furanone Scaffolds

The functionalization of furanone scaffolds, particularly those derived from 3,4-dihalo-5-hydroxy-2(5H)-furanones, is a cornerstone of their synthetic utility. mdpi.com The reactivity of the hydroxyl group at the C5 position is a primary target for modification. This group readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base. nih.govresearchgate.net Agents like alkyl chloroformates and di-tert-butyl-dicarbonate (Boc anhydride) have been successfully used to create corresponding esters and carbonates. nih.govresearchgate.net

The two labile halogen atoms at the C3 and C4 positions offer further opportunities for introducing diverse substituents via nucleophilic substitution, enabling the creation of a wide range of derivatives. mdpi.com This high reactivity is attributed to the electron-withdrawing effect of the carbonyl group conjugated with the double bond. mdpi.com Thiolation is a common functionalization strategy, where reactions with various thiols, often in the presence of a base like triethylamine, proceed in a highly regioselective manner to yield 4-thiosubstituted products. nih.gov

The design of novel furanone derivatives is often guided by the goal of creating compounds with specific biological activities. For instance, based on the structure of 5-hydroxyl-3,4-halogenated-5H-furan-2-ones, researchers have designed and synthesized analogs that incorporate alkyl chains, vinyl bromide groups, or aromatic rings at the C5 position. nih.govresearchgate.net This strategic functionalization aims to modulate the molecule's properties to enhance its efficacy in specific applications, such as quorum sensing inhibition. nih.govresearchgate.net

| Furanone Scaffold | Reagent | Reaction Type | Product Type | Reference |

| 3,4-Dichloro-5-hydroxy-2(5H)-furanone | Acyl chlorides/anhydrides, base | Acylation/Esterification | 5-Acyloxy-3,4-dichloro-2(5H)-furanones | nih.gov |

| 3,4-Dichloro-5-hydroxy-2(5H)-furanone | Alkyl chloroformates, base | Esterification | 5-Alkoxycarbonyloxy-3,4-dichloro-2(5H)-furanones | nih.govresearchgate.net |

| 5-Alkoxy-3,4-dihalo-2(5H)-furanones | Arylthiols, triethylamine | Nucleophilic Substitution | 5-Alkoxy-3-halo-4-arylthio-2(5H)-furanones | nih.gov |

| 5-Hydroxyl-3,4-halogenated-5H-furan-2-ones | Various (to add alkyls, aromatics) | Substitution/Functionalization | C5-substituted furanones | nih.govresearchgate.net |

Comparative Reactivity of Substituted Furanone Systems

The reactivity of the furanone ring system is significantly influenced by the nature and position of its substituents. A comparative study of 2(5H)-furanone and its 2(3H)-isomer highlights these differences. For example, the reaction of a 2(5H)-furanone with hydrazine (B178648) hydrate (B1144303) at room temperature can lead to isomerization to its 2(3H)-tautomer. bibliomed.org However, under reflux conditions, the reaction proceeds differently, leading to ring-opened products or pyridazinone derivatives, indicating that the initial isomerization to the 2(3H)-isomer is a key step before subsequent reactions occur under certain conditions. bibliomed.org

The reactivity of furan (B31954) and its derivatives is generally higher than that of benzene (B151609) in electrophilic substitution reactions due to the electron-donating effect of the ring's oxygen atom. numberanalytics.com However, the presence of the carbonyl group in furanones reduces this reactivity compared to furan itself. researchgate.net The structural features of 3,4-dihalo-5-hydroxy-2(5H)-furanones, including the conjugated carbonyl group, a hydroxyl group on the C5 carbon, and two labile halogens, collectively contribute to their high reactivity and versatility as reactants in chemical synthesis. mdpi.com

The substitution pattern dramatically affects the reaction pathways. Fusion of a 2(5H)-furanone with benzylamine (B48309) can yield a pyrrolone derivative directly, while the corresponding 2(3H)-isomer yields a different pyrrolone, suggesting that under these specific high-temperature conditions, the isomerization of the 2(5H)-form does not precede the reaction with the amine. bibliomed.org Furthermore, the presence of a cyano group at the C3 position has been shown to facilitate the construction of fused ring systems like thiazolidinones and tetrazoles. bibliomed.org

| Furanone System | Reagent/Condition | Observation/Product | Significance | Reference |

| 2(5H)-Furanone-derivative | Hydrazine hydrate (reflux) | Pyridazinone derivative | Isomerization to 2(3H)-isomer precedes ring transformation. | bibliomed.org |

| 2(5H)-Furanone-derivative | Benzylamine (fusion) | Pyrrolone derivative (specific isomer) | Direct reaction without prior isomerization to the 2(3H)-form. | bibliomed.org |

| 2(3H)-Furanone-derivative | Benzylamine (fusion) | Pyrrolone derivative (different isomer) | Demonstrates distinct reactivity compared to the 2(5H)-isomer. | bibliomed.org |

| 3,4-Dihalo-5-hydroxy-2(5H)-furanone | Nucleophiles (e.g., thiols, amines) | Substitution at C3/C4, reaction at C5 | High reactivity due to combined electronic effects of substituents. | mdpi.com |

Exploitation of Furanone Derivatives in Organic Synthesis

Derivatives of this compound and its analogs are valuable intermediates in organic synthesis. The highly functionalized and reactive nature of the 3,4-dihalo-5-hydroxy-2(5H)-furanone scaffold makes it a versatile building block for constructing more complex molecules. mdpi.com These furanones can undergo ring transformation reactions, providing access to other heterocyclic systems. For instance, the reaction of mucochloric acid (MCA) or its 5-aryl derivatives with hydrazine at elevated temperatures leads to the formation of 4,5-dihalogeno-3(2H)-pyridazinones in good yields. nih.gov

The furanone core is also utilized in C-C bond-forming reactions. In the presence of a Lewis or Brønsted acid, 3,4-dihalogeno-5-hydroxy-2(5H)-furanone can react with electron-rich arenes and heteroarenes, such as methoxybenzene and indole, to form 5-aryl derivatives. nih.govmdpi.com This reaction proceeds as an electrophilic substitution on the aromatic ring, creating a new bond at the C5 position of the furanone. nih.govmdpi.com

Furthermore, 5-hydroxy-2(5H)-furanone (HFO), a related and structurally simpler analog, is considered a versatile platform chemical derivable from biomass. chemrxiv.org Its reactivity allows for its conversion into a range of valuable four-carbon (C4) industrial chemicals through processes like oxidation, reduction, and reductive aminolysis using supported metal catalysts. chemrxiv.org This highlights the potential of the furanone scaffold in transitioning from petroleum-based to bio-based chemical production. chemrxiv.org The oxidation of thioether derivatives of furanones to the corresponding sulfones is another synthetic exploitation, creating compounds with potentially enhanced biological properties. nih.gov

| Furanone Derivative | Reaction Type | Product Class | Synthetic Value | Reference |

| 3,4-Dichloro-5-hydroxy-2(5H)-furanone (MCA) | Reaction with Hydrazine | 4,5-Dihalogeno-3(2H)-pyridazinones | Access to different heterocyclic cores. | nih.gov |

| 3,4-Dihalo-5-hydroxy-2(5H)-furanone | Aromatic Electrophilic Substitution (with arenes) | 5-Aryl-3,4-dihalo-2(5H)-furanones | C-C bond formation. | nih.govmdpi.com |

| 5-Hydroxy-2(5H)-furanone (HFO) | Oxidation, Reduction, Reductive Aminolysis | Maleic acid, 1,4-butanediol, pyrrolidones | Platform for bio-based C4 chemicals. | chemrxiv.org |

| 4-Thio-2(5H)-furanone derivatives | Oxidation (e.g., with H₂O₂) | 4-Sulfonyl-2(5H)-furanone derivatives | Creation of furanone sulfones. | nih.gov |

Advanced Analytical Methodologies for the Detection and Characterization of 5 Hydroxy 5 Trichloromethyl 2 Furanone

Chromatographic Techniques for Trace Level Analysis

Chromatographic methods are essential for separating 5-Hydroxy-5-trichloromethyl-2-furanone from interfering compounds in environmental samples prior to its detection.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of this compound. This method offers a powerful combination of high-resolution separation (GC) and definitive identification (MS). The compound is typically extracted from the sample matrix, derivatized to enhance its volatility, and then introduced into the GC system.

In the GC column, the derivatized analyte is separated from other components based on its boiling point and affinity for the stationary phase. Following separation, the compound enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical fingerprint for identification. For enhanced sensitivity and selectivity, especially in complex samples, tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) can be employed. researchgate.netnih.gov Techniques like GC-triple quadrupole-MS/MS (GC-QqQ-MS/MS) provide low limits of detection, reaching levels as low as 0.3 ng/L. nih.gov

Table 1: Illustrative GC-MS Parameters for Furanone Analysis

| Parameter | Typical Setting | Purpose |

| Column Type | DB-5ms or similar (e.g., HP-5MS) | Provides good separation for semi-volatile compounds. |

| Injector Temperature | 250-280°C | Ensures rapid volatilization of the derivatized analyte. |

| Oven Program | Initial temp 40-50°C, ramp to 280-300°C | Separates compounds based on boiling point differences. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible fragment patterns. |

| Detection Mode | Selected Ion Monitoring (SIM) or MS/MS | Increases sensitivity by monitoring specific key ions. |

This table represents typical parameters; specific conditions may vary based on the exact derivative and instrumentation used.

Due to the presence of a polar hydroxyl (-OH) group, this compound is not sufficiently volatile or thermally stable for direct GC analysis. Derivatization is a critical sample preparation step that chemically modifies the hydroxyl group to create a less polar, more volatile, and more thermally stable derivative.

Common derivatization strategies involve converting the hydroxyl group into an ether or an ester. doi.org

Alkylation: This involves reacting the compound with an alcohol (e.g., methanol, ethanol, propanol, butanol) in an acidic medium. doi.orgnih.gov Methylation is a frequently used method. researchgate.net Derivatization with alcohols like 2-propanol or sec-butanol has been shown to significantly lower the detection levels for the compound. doi.orgnih.govlookchem.com

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active hydrogen on the hydroxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group. This can be performed directly in the GC injector. researchgate.net

Acylation: Reagents like N-methyl-bis-trifluoroacetamide (MBTFA) can be used to form a trifluoroacetylated derivative, which is highly stable and allows for clear identification and quantification. nih.gov

The choice of derivatization agent can influence the sensitivity and selectivity of the analysis. For instance, using sec-butanol can improve detection limits and even allow for the separation of optical isomers, which is important for investigating the compound's biological activity. lookchem.com

Table 2: Common Derivatization Reagents for this compound

| Reagent Class | Example Reagent | Derivative Formed | Key Advantage |

| Alcohols | Methanol in 2% H₂SO₄ | Methoxy ether | Common, well-established method. doi.org |

| Alcohols | sec-Butanol | sec-Butoxy ether | Significantly lowers detection limits. nih.govlookchem.com |

| Silylating Agents | BSTFA | Trimethylsilyl (TMS) ether | Can be performed on-line in the GC injector. researchgate.net |

| Acylating Agents | MBTFA | Trifluoroacetyl ester | Produces a stable derivative with selective mass fragments. nih.gov |

High-Resolution Spectroscopic Techniques

While GC-MS is excellent for quantification, high-resolution spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental formula of the parent molecule and its fragments. This high degree of certainty is crucial to distinguish the target compound from other co-eluting species that may have the same nominal mass. researchgate.net Ion trap mass spectrometry, which can perform MS/MS fragmentation, is also considered a powerful alternative to HRMS for selective determination. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is another powerful tool. NMR provides detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, which helps in elucidating its precise structure and connectivity. nih.gov This is particularly useful for confirming the position of the hydroxyl and trichloromethyl groups on the furanone ring.

Challenges and Innovations in Analytical Quantification

The quantitative analysis of this compound is fraught with challenges. The compound is often present at very low concentrations (ng/L or ppt (B1677978) levels) in chemically complex matrices like drinking water. doi.orgnih.gov It is also sensitive to changes in pH. nih.gov In aqueous solutions, it can exist in a chemical equilibrium between its cyclic furanone form and an open-chain tautomer, which can complicate extraction and analysis. mdpi.com

Matrix effects present a significant hurdle, where other substances in the sample can interfere with the derivatization process or the ionization in the mass spectrometer, leading to inaccurate quantification. nih.gov

To overcome these challenges, several innovations have been developed:

Improved Sample Preparation: Innovations focus on more efficient extraction and clean-up steps to remove interfering matrix components before analysis. This includes techniques like solid-phase extraction (SPE). researchgate.net

Advanced Instrumentation: The use of tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) significantly enhances selectivity and sensitivity, allowing for confident detection at trace levels even in complex samples. nih.govnih.gov

These advancements are critical for improving the reliability and accuracy of data on the occurrence of this compound in the environment.

Environmental Transport, Transformation, and Persistence of 5 Hydroxy 5 Trichloromethyl 2 Furanone

Environmental Distribution and Partitioning Characteristics

There is no available experimental or predicted data for the key partitioning coefficients of 5-Hydroxy-5-trichloromethyl-2-furanone.

Octanol-Water Partition Coefficient (Kow): No Log Kow value has been reported. This value is crucial for predicting the tendency of the compound to bioaccumulate in the fatty tissues of organisms.

Soil Organic Carbon-Water Partitioning Coefficient (Koc): There is no reported Koc value. This coefficient is essential for understanding the mobility of the compound in soil and its potential to leach into groundwater.

Without these fundamental physicochemical properties, a quantitative assessment of its distribution in various environmental compartments (water, soil, air, and biota) cannot be made.

Abiotic Transformation Processes in Aqueous Environments

Specific studies on the abiotic degradation of this compound are not available.

Hydrolysis: There are no published studies on the rate and products of its hydrolysis under different pH conditions. The stability of the furanone ring and the trichloromethyl group in aqueous environments is therefore unknown.

Photolysis: Information regarding its potential for degradation by sunlight in surface waters is not available. This includes the absence of data on its light absorption properties and quantum yield of degradation.

Occurrence in Aquatic Systems and Research Implications

No monitoring data or research studies have been found that report the presence or concentration of this compound in any natural aquatic systems, including rivers, lakes, or treated drinking water. A study on the synthesis of chlorinated 5-hydroxy-5-methyl-2-furanones, including the trichloromethyl derivative, suggests its potential existence as a synthetic compound. capes.gov.br However, without occurrence data, its relevance as an environmental contaminant remains unknown.

The lack of fundamental data on the environmental fate and transport of this compound highlights a significant research gap. Further studies are required to determine its physicochemical properties, degradation pathways, and potential for environmental persistence and bioaccumulation to assess any potential ecological risks.

Computational Chemistry and Theoretical Investigations of 5 Hydroxy 5 Trichloromethyl 2 Furanone

Quantum Chemical Calculations of Electronic Structure and Energetics

Currently, there is a lack of specific published research detailing quantum chemical calculations of the electronic structure and energetics of 5-hydroxy-5-trichloromethyl-2-furanone. Such studies would be invaluable for understanding the molecule's fundamental properties.

Theoretical Framework:

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, would typically be employed to determine:

Optimized Molecular Geometry: The three-dimensional arrangement of atoms that corresponds to the lowest energy state.

Electron Distribution and Molecular Orbitals: Mapping the electron density to identify regions susceptible to electrophilic or nucleophilic attack. This includes visualizing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energies of which are crucial for predicting reactivity.

Thermodynamic Properties: Calculation of enthalpy of formation, Gibbs free energy, and entropy to assess the compound's stability.

Dipole Moment and Polarizability: These properties influence how the molecule interacts with itself and with other molecules.

Hypothetical Data Table for Future Research:

Should such calculations be performed, the results could be presented as follows:

| Computational Parameter | Calculated Value | Method/Basis Set |

| Enthalpy of Formation (ΔHf) | Data not available | e.g., B3LYP/6-31G |

| Gibbs Free Energy (G) | Data not available | e.g., B3LYP/6-31G |

| HOMO Energy | Data not available | e.g., B3LYP/6-31G |

| LUMO Energy | Data not available | e.g., B3LYP/6-31G |

| Dipole Moment | Data not available | e.g., B3LYP/6-31G* |

Molecular Modeling of Intermolecular Interactions and Solvation Effects

Specific molecular modeling studies on the intermolecular interactions and solvation effects of this compound have not been reported in the reviewed literature.

Theoretical Framework:

This area of research would involve:

Molecular Dynamics (MD) Simulations: To simulate the movement of the molecule over time in different solvent environments (e.g., water, organic solvents). This can reveal how the solvent structure is organized around the solute and the dynamics of these interactions.

Monte Carlo (MC) Simulations: To explore the conformational space and intermolecular interaction energies.

Explicit vs. Implicit Solvation Models: Explicit models would include individual solvent molecules in the simulation, providing a detailed picture of interactions like hydrogen bonding. Implicit models represent the solvent as a continuous medium, which is computationally less expensive.

Expected Insights from Future Research:

Hydrogen Bonding: The hydroxyl group of the molecule is expected to act as both a hydrogen bond donor and acceptor. The lactone carbonyl oxygen can also act as a hydrogen bond acceptor. Modeling would quantify the strength and geometry of these bonds.

Solvation Free Energy: Calculating the energy change when transferring the molecule from a vacuum to a solvent, which is critical for understanding its solubility and partitioning behavior.

Hypothetical Data Table for Future Research:

| Interaction/Property | Solvent | Calculated Value/Observation | Method |

| Solvation Free Energy | Water | Data not available | e.g., SM D/M06-2X |

| Radial Distribution Function (g(r)) | Water | Data not available | e.g., MD Simulation |

| Hydrogen Bond Lifetime | Water | Data not available | e.g., MD Simulation |

Simulation of Reaction Pathways and Transition States

While the synthesis of chlorinated 5-hydroxy-furanones with a trichloromethyl group at the C-5 position has been described, specific simulations of the reaction pathways and transition states for this compound are not available. capes.gov.br However, studies on related 3,4-dihalo-5-hydroxy-2(5H)-furanones indicate that these molecules are highly reactive and can undergo various transformations, including reactions involving ring-opening. mdpi.comnih.gov

Theoretical Framework:

Computational methods could be used to investigate potential reactions of this compound, such as:

Transition State Searching: Using algorithms to locate the saddle point on the potential energy surface that connects reactants and products. This provides the structure of the transition state.

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the found transition state correctly connects the desired reactants and products.

Activation Energy Barrier Calculation: The energy difference between the reactants and the transition state, which is a key determinant of the reaction rate.

Potential Reaction for Simulation:

A likely reaction for computational study would be the ring-chain tautomerism, which has been observed in similar furanone structures. mdpi.comnih.gov This involves the opening of the furanone ring to form an acyclic carboxylic acid.

Hypothetical Data Table for Future Research (Ring-Opening Reaction):

| Parameter | Calculated Value | Method/Basis Set |

| Activation Energy (Ea) | Data not available | e.g., CCSD(T)//B3LYP/6-31G |

| Transition State Geometry | Data not available | e.g., B3LYP/6-31G |

| Reaction Enthalpy (ΔHrxn) | Data not available | e.g., CCSD(T)//B3LYP/6-31G* |

In Silico Approaches for Predicting Chemical Reactivity and Stability

There are no specific in silico studies in the public domain that predict the chemical reactivity and stability of this compound.

Theoretical Framework:

In silico methods provide a powerful, non-experimental means to assess a molecule's properties. For the target compound, these could include:

Quantitative Structure-Activity Relationship (QSAR): While often used for biological activity, QSAR models can also be developed to predict chemical properties like reactivity and stability based on molecular descriptors.

Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electrostatic potential on the electron density surface of the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the region around the carbonyl oxygen and hydroxyl group would likely be electron-rich, while the carbon of the carbonyl group would be electron-poor.

Global and Local Reactivity Descriptors: These are derived from conceptual DFT and include chemical potential, hardness, and the Fukui function. They provide a quantitative measure of a molecule's reactivity and the reactivity of specific atomic sites.

Expected Predictions:

The presence of the electron-withdrawing trichloromethyl group is expected to significantly influence the electronic properties of the furanone ring, likely increasing the electrophilicity of the carbonyl carbon.

The stability of the compound could be assessed by simulating its decomposition pathways, for example, decarboxylation or loss of the trichloromethyl group, and calculating the associated energy barriers. The stability of furanone derivatives is known to be influenced by factors such as pH and temperature. jfda-online.com

Hypothetical Reactivity Descriptor Data Table for Future Research:

| Descriptor | Calculated Value | Method/Basis Set |

| Chemical Hardness (η) | Data not available | e.g., B3LYP/6-31G |

| Electrophilicity Index (ω) | Data not available | e.g., B3LYP/6-31G |

| Fukui Function (f+/f-) at C5 | Data not available | e.g., B3LYP/6-31G* |

Q & A

Q. Critical Considerations :

- Side Reactions : Over-chlorination can lead to byproducts; precise stoichiometry and temperature control are critical .

- Purification : Chromatography or recrystallization is required due to polar byproducts .

Advanced Research: How do substituents on the furanone ring influence its antibacterial activity?

Methodological Answer :

Substituents like chlorine or hydroxyl groups significantly alter bioactivity by modulating electronic and steric properties. For example:

- Chlorine at C-5 : Enhances antibacterial potency against Pseudomonas aeruginosa by increasing electrophilicity, facilitating interactions with bacterial enzymes .

- Hydroxyl Group at C-4 : Reduces cytotoxicity in mammalian cells while retaining activity against Staphylococcus aureus .

Q. Mechanistic Insights :

- Chlorine atoms increase lipophilicity, improving membrane penetration .

- Hydroxyl groups enable hydrogen bonding with bacterial targets like DNA gyrase .

Basic Research: What analytical techniques are most effective for characterizing this compound?

Q. Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR resolve ring protons and trichloromethyl groups. For example, the C-5 trichloromethyl group appears as a singlet at δ 1.8–2.2 ppm in ¹H NMR .

- X-ray Crystallography : Confirms stereochemistry and bond lengths, critical for studying substituent effects on ring planarity .

- Mass Spectrometry : High-resolution MS (HRMS) identifies isotopic patterns of chlorine atoms (e.g., m/z 215.94 for [M+H]⁺) .

Q. Methodological Answer :

Q. Implications :

- Alkaline wastewater treatment effectively degrades the compound .

- Environmental monitoring should prioritize aquatic systems with low photolytic activity .

Advanced Research: How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

Q. Methodological Answer :

- DFT Calculations : Density Functional Theory (B3LYP/6-311+G**) predicts electrophilic sites. The C-3 position shows the highest susceptibility to nucleophilic attack (Fukui f⁻ index = 0.152) .

- Molecular Dynamics : Simulates solvent effects; polar aprotic solvents (e.g., DMSO) stabilize transition states in SN2 reactions .

Q. Experimental Validation :

- Nucleophilic substitution with thiols confirms C-3 as the reactive site, aligning with DFT predictions .

Basic Research: What are the stability considerations for storing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.